molecular formula C21H15BrN2O3 B11541142 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11541142
M. Wt: 423.3 g/mol
InChI Key: GTIFBJBLXVSRDO-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety, a bromophenyl group, and a dihydroquinazolinone core

Preparation Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the bromophenyl group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Construction of the dihydroquinazolinone core: This is usually accomplished through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease progression. The benzodioxole and bromophenyl groups contribute to its binding affinity and specificity towards these targets, while the dihydroquinazolinone core may play a role in modulating its overall biological activity.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of structural features. Similar compounds include:

    2-(1,3-benzodioxol-5-yl)-3-phenylquinazolin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

    2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: The presence of a methyl group instead of bromine alters its steric and electronic characteristics.

Properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H15BrN2O3/c22-14-6-8-15(9-7-14)24-20(13-5-10-18-19(11-13)27-12-26-18)23-17-4-2-1-3-16(17)21(24)25/h1-11,20,23H,12H2

InChI Key

GTIFBJBLXVSRDO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

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